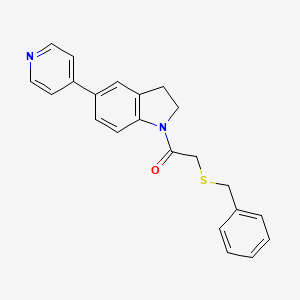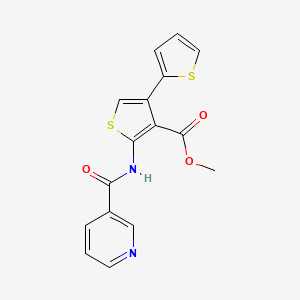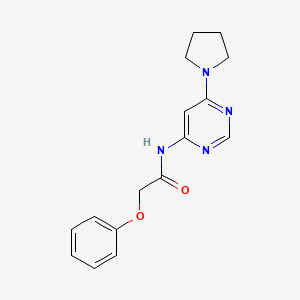
2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is known for its unique chemical structure and promising pharmacological properties, which make it a valuable tool for investigating various biological processes.
Scientific Research Applications
Catalytic Behavior in Organometallic Chemistry
The derivative 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, similar in structure to the queried compound, was used to prepare NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes showed good catalytic activities for ethylene reactivity, highlighting potential applications in organometallic chemistry and industrial catalysis (Sun et al., 2007).
Synthesis of Heterocyclic Compounds
1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound with a similar core structure, was used as a starting material for synthesizing new heterocyclic compounds. This demonstrates the compound's utility in the synthesis of diverse chemical structures, potentially for pharmaceutical or material science applications (Attaby et al., 2006).
Electrochemical Synthesis
In a study on electrochemical syntheses, derivatives of the queried compound were used to generate 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives. This suggests applications in electrochemical processes and organic synthesis (Nematollahi et al., 2014).
Biomedical Research
Derivatives of the queried compound have shown potential in biomedical research. For instance, 2-pyridin-2-yl-1H-indole derivatives exhibited estrogen receptor binding affinity and photophysical properties, suggesting applications in medical imaging or hormone-related therapies (Kasiotis & Haroutounian, 2006).
Microwave-Assisted Synthesis
A study explored the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine using a compound structurally similar to the queried one. This showcases the compound's role in facilitating novel synthesis methods (Ankati & Biehl, 2010).
properties
IUPAC Name |
2-benzylsulfanyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c25-22(16-26-15-17-4-2-1-3-5-17)24-13-10-20-14-19(6-7-21(20)24)18-8-11-23-12-9-18/h1-9,11-12,14H,10,13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTANZHXQDZLZRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)
![2-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2401924.png)

![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)
![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)
![N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2401929.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)

![Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2401935.png)
![2-{[(4-Methylphenyl)sulfonyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2401938.png)
![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)